molecular formula C19H22Si B12557772 Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane CAS No. 184577-92-2

Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane

Cat. No.: B12557772
CAS No.: 184577-92-2
M. Wt: 278.5 g/mol
InChI Key: ONQWNOHZVSKBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a 5-phenylpent-1-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane can be synthesized through the hydrosilylation of 5-phenyl-1-pentyne with dimethylphenylsilane. The reaction typically involves the use of a catalyst, such as a platinum or iridium complex, under an inert atmosphere to prevent oxidation . The reaction is carried out in an organic solvent, such as tetrahydrofuran or dichloromethane, at elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane undergoes various chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds across carbon-carbon multiple bonds.

    Oxidation: Conversion of the silicon-hydrogen bond to a silicon-oxygen bond.

    Substitution: Replacement of the silicon-bound groups with other functional groups.

Common Reagents and Conditions

Major Products

    Hydrosilylation: Vinylsilanes or alkylsilanes.

    Oxidation: Silanols or siloxanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, leading to the addition across carbon-carbon multiple bonds . The molecular pathways involved include the formation of silicon-carbon bonds and the stabilization of reaction intermediates by the catalyst.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl(phenyl)(5-phenylpent-1-yn-1-yl)silane is unique due to the presence of both phenyl and pentynyl groups attached to the silicon atom

Properties

CAS No.

184577-92-2

Molecular Formula

C19H22Si

Molecular Weight

278.5 g/mol

IUPAC Name

dimethyl-phenyl-(5-phenylpent-1-ynyl)silane

InChI

InChI=1S/C19H22Si/c1-20(2,19-15-9-4-10-16-19)17-11-5-8-14-18-12-6-3-7-13-18/h3-4,6-7,9-10,12-13,15-16H,5,8,14H2,1-2H3

InChI Key

ONQWNOHZVSKBJY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C#CCCCC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.